molecular formula C7H10N4O4S B13975437 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-22-7

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Cat. No.: B13975437
CAS No.: 62009-22-7
M. Wt: 246.25 g/mol
InChI Key: SUKMNRKLPSLGAH-UHFFFAOYSA-N
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Description

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 3, an amino group at position 6, and a nitro group at position 5.

Properties

CAS No.

62009-22-7

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SUKMNRKLPSLGAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Pyridine Precursors

The initial key step involves nitration of suitable pyridine derivatives to install the nitro group at the 5-position. This is typically achieved by treating a pyridine sulfonamide precursor with a nitrating mixture composed of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to prevent over-nitration and maintain regioselectivity. The low temperature is critical to control the electrophilic aromatic substitution on the pyridine ring and to avoid decomposition or formation of multiple nitrated products.

Sulfonamide Group Introduction

The sulfonamide moiety at the 3-position is introduced by sulfonation of the pyridine ring followed by reaction with dimethylamine to form the N,N-dimethyl sulfonamide. Modern synthetic approaches utilize sodium arylsulfinates as sulfur sources, which offer improved stability and operational ease compared to traditional sulfonyl chlorides. This method allows for a cleaner reaction profile and better yields.

Amino Group Incorporation

The amino group at the 6-position is typically introduced via nucleophilic substitution or reduction of a nitro or halogenated intermediate. One documented approach involves diazotization of a halogenated amino pyridine intermediate followed by hydrolysis to yield the amino-substituted product. For example, 4-chloro-2-amino-3-nitropyridine can be diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by controlled hydrolysis at 60–80°C to form the amino derivative.

N,N-Dimethylation of Sulfonamide Nitrogen

The sulfonamide nitrogen is dimethylated typically by reaction with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Alternatively, the sulfonamide can be formed directly with dimethylamine, bypassing the need for post-sulfonamide methylation. This step is crucial to obtain the final N,N-dimethyl sulfonamide moiety characteristic of the target compound.

Representative Synthetic Route Summary

Step Reaction Description Key Reagents & Conditions Notes
1 Nitration of pyridine sulfonamide precursor HNO3/H2SO4 at 0–5°C Controls regioselectivity, prevents over-nitration
2 Sulfonation and sulfonamide formation Sodium arylsulfinate or sulfonyl chloride + dimethylamine Sodium arylsulfinates improve stability and yield
3 Amino group introduction via diazotization and hydrolysis NaNO2, HCl at 0–5°C; hydrolysis at 60–80°C Converts halogenated intermediate to amino derivative
4 N,N-Dimethylation of sulfonamide nitrogen Dimethyl sulfate or direct reaction with dimethylamine Finalizes the sulfonamide substitution pattern

Research Findings and Process Optimization

  • The nitration step is critical and must be carefully controlled to avoid dipyridine impurities and over-nitration, which complicate purification.
  • Use of sodium arylsulfinates as sulfonylating agents has been reported to simplify operations and improve yields compared to traditional sulfonyl chlorides.
  • Industrially viable processes avoid hazardous reagents such as sulfur dioxide gas and costly or unstable reagents like cesium acetate, favoring safer and more cost-effective alternatives.
  • Diazotization and hydrolysis steps are performed under tightly controlled temperature regimes to maximize conversion and minimize side reactions.
  • Recent literature also describes two-step syntheses involving treatment of pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate followed by hydrazine hydrate, enabling convenient preparation of related sulfonamide derivatives, which could be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

6-Amino-N,N-dimethylpyridine-3-sulfonamide

  • Molecular Formula : C₇H₁₁N₃O₂S
  • Molecular Weight : 201.25 g/mol
  • Key Features : Lacks the nitro group at position 5. The sulfonamide group (N,N-dimethyl) enhances lipophilicity compared to sulfonic acids.
  • Properties :
    • Solubility : Requires heating (37°C) and sonication for dissolution, indicating moderate solubility in polar solvents .
    • Purity : >98% purity, validated for research use .
  • Applications : Used in medicinal chemistry studies, likely as a building block for enzyme inhibitors or receptor ligands.

6-Amino-5-nitropyridine-3-sulfonic Acid

  • Molecular Formula : C₅H₅N₃O₅S
  • Molecular Weight : 219.18 g/mol
  • Key Features : Contains a sulfonic acid (-SO₃H) instead of a sulfonamide and retains the nitro group at position 5.
  • Properties :
    • Solubility : Likely higher aqueous solubility due to the acidic -SO₃H group compared to sulfonamides .
    • Purity : 95%, commercially available as a building block .
  • Applications : Used in polymer synthesis or as an intermediate for functionalized pyridines.

6-Amino-5-(difluoromethyl)-3-nitropyridine-2-sulfonamide

  • Molecular Formula : C₆H₆F₂N₄O₄S
  • Molecular Weight : 268.20 g/mol
  • Key Features : Differs in substituent positions: nitro at position 3, difluoromethyl at position 5, and sulfonamide at position 2.
  • Properties :
    • Electron Effects : The difluoromethyl group introduces steric and electronic effects distinct from nitro groups .
  • Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s metabolic stability.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity Solubility Insights
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide (Target) C₇H₁₀N₄O₄S* ~246.25* -NO₂ (position 5), -NH₂ (position 6) Sulfonamide, Nitro, Amino N/A Likely lower than sulfonic acids
6-Amino-N,N-dimethylpyridine-3-sulfonamide C₇H₁₁N₃O₂S 201.25 -NH₂ (position 6) Sulfonamide, Amino >98% Moderate, heat-dependent
6-Amino-5-nitropyridine-3-sulfonic Acid C₅H₅N₃O₅S 219.18 -NO₂ (position 5), -SO₃H (position 3) Sulfonic Acid, Nitro, Amino 95% High (aqueous)
6-Amino-5-(difluoromethyl)-3-nitropyridine-2-sulfonamide C₆H₆F₂N₄O₄S 268.20 -NO₂ (position 3), -CF₂H (position 5) Sulfonamide, Nitro, Amino N/A N/A

*Inferred based on structural similarity to and addition of a nitro group.

Key Research Findings and Implications

Compared to 6-Amino-N,N-dimethylpyridine-3-sulfonamide, the nitro group increases molecular weight by ~45 g/mol and may reduce solubility due to added polarity.

Sulfonamide vs. Sulfonic Acid :

  • Sulfonamides (e.g., ) exhibit lower solubility in polar solvents than sulfonic acids () but better membrane permeability, which is critical for drug design .

Substituent Positioning :

  • The position of the nitro group significantly impacts reactivity. For example, in , the nitro group at position 3 alters electronic distribution compared to the target compound’s nitro at position 5 .

Biological Activity

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H10N4O4S
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 62009-22-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its ability to inhibit specific enzyme pathways, particularly carbonic anhydrases (CAs), which are critical in various physiological processes.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides have historically been recognized for their antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Inhibition of Carbonic Anhydrases :
    • A study highlighted the compound's potential as a nanomolar inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII). These isozymes are often overexpressed in various cancers, making them suitable targets for therapeutic intervention .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor growth through its action on carbonic anhydrases, which play a role in maintaining the pH balance within tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains.
Carbonic Anhydrase InhibitionPotent inhibitor of CA IX and CA XII, impacting tumor growth.
AnticancerPotential to inhibit cancer cell proliferation through enzyme inhibition.

Detailed Research Insights

  • Antibacterial Studies :
    • In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics.
  • Carbonic Anhydrase Inhibition :
    • Molecular docking studies confirmed that the compound binds effectively to the active site of CA IX, suggesting a high affinity that correlates with its observed biological activity . This binding disrupts the enzyme's function, leading to reduced tumor viability under hypoxic conditions.
  • Anticancer Mechanisms :
    • The mechanism by which this compound inhibits cancer cell growth involves the alteration of pH levels within the tumor microenvironment, thereby affecting cellular metabolism and proliferation rates .

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